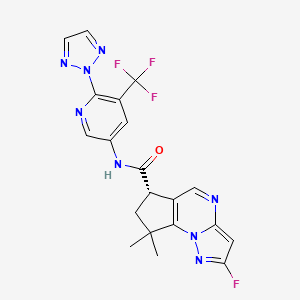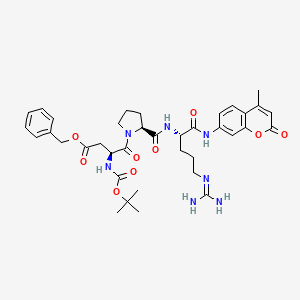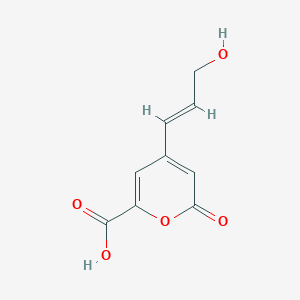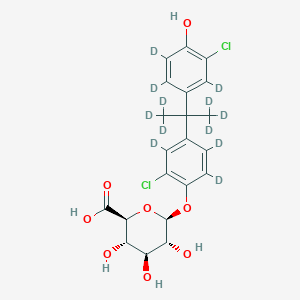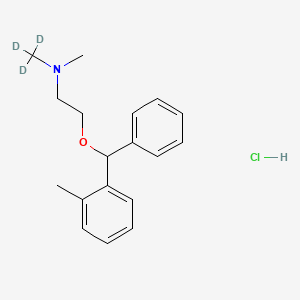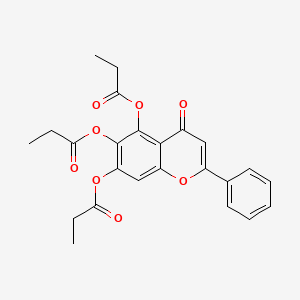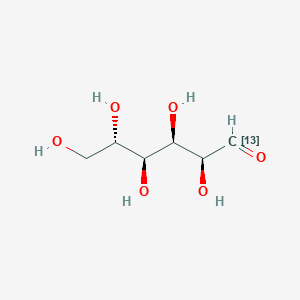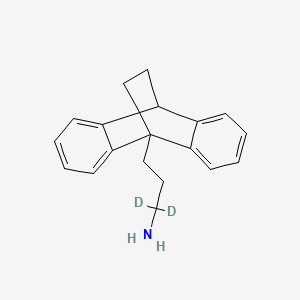
Methyl acetylacetate-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetylacetate-13C4 is synthesized through the esterification of acetoacetic acid with methanol. The process involves the use of isotopically labeled carbon sources to ensure the incorporation of 13C into the final product. The reaction typically requires an acid catalyst and is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic labeling of the final product. The reaction conditions are optimized for maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl acetylacetate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.
Reduction: It can be reduced to form methyl 3-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Acetoacetic acid, carbon dioxide, and water.
Reduction: Methyl 3-hydroxybutanoate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Scientific Research Applications
Methyl acetylacetate-13C4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It is used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in drug development and pharmacokinetics to study the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of methyl acetylacetate-13C4 involves its incorporation into biochemical pathways where it acts as a substrate or intermediate. The labeled carbon atoms allow for detailed tracking of its transformation and interactions with other molecules. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar in structure but without the isotopic labeling.
Ethyl acetoacetate: An ester of acetoacetic acid with ethyl instead of methyl.
Acetoacetic acid: The parent compound without the ester group.
Uniqueness
Methyl acetylacetate-13C4 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it a valuable tool in research applications where understanding the fate and transformation of carbon atoms is crucial .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
120.09 g/mol |
IUPAC Name |
methyl 3-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |
InChI Key |
WRQNANDWMGAFTP-NDYLVSJFSA-N |
Isomeric SMILES |
CO[13C](=O)[13CH2][13C](=O)[13CH3] |
Canonical SMILES |
CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


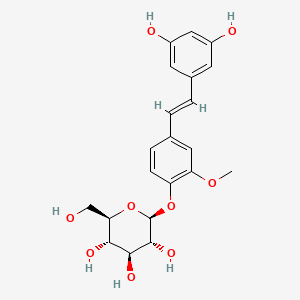

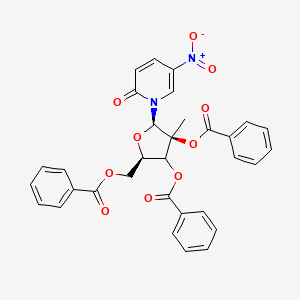
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
